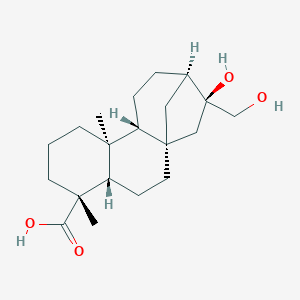

16beta,17-Dihydroxy-ent-kaurane-19-oic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

16beta,17-Dihydroxy-ent-kaurane-19-oic acid is a ent-kaurane diterpenoid that is substituted by hydroxy groups at positions 16 and 17 (the 16beta stereoisomer). This compound is isolated from plants such as Helianthus species and Annona squamosa . It exhibits notable anti-HIV activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 16beta,17-Dihydroxy-ent-kaurane-19-oic acid typically involves the oxidation of ent-kaurane-19-oic acid . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods

The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound from plant materials .

Analyse Chemischer Reaktionen

Types of Reactions

16beta,17-Dihydroxy-ent-kaurane-19-oic acid undergoes several types of chemical reactions, including:

Oxidation: Converts the hydroxy groups to carbonyl groups.

Reduction: Reduces the carbonyl groups back to hydroxy groups.

Substitution: Hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

The major products formed from these reactions include ent-kaurane-19-oic acid derivatives with various functional groups replacing the hydroxy groups .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

One of the most notable applications of 16beta,17-dihydroxy-ent-kaurane-19-oic acid is its antiviral properties. Research indicates that it exhibits significant activity against HIV replication. In a study involving H9 lymphocyte cells, the compound demonstrated an effective concentration (EC50) of 0.8 µg/mL with a therapeutic index greater than 5, indicating its potential as an antiviral agent .

Antifungal Activity

The compound also shows antifungal properties. It has been tested against various fungal strains, with promising results against Candida glabrata and Candida dubliniensis . These findings suggest its potential use in treating fungal infections .

Larvicidal Activity

In addition to its antiviral and antifungal effects, this compound exhibits larvicidal activity against Aedes aegypti larvae. The lethal concentration (LC50) was determined to be 62.7 µg/mL, highlighting its potential application in vector control strategies for mosquito-borne diseases .

Study on Antiviral Activity

A significant study published in PubMed evaluated the antiviral efficacy of several kaurane derivatives, including this compound. The results indicated that this compound could inhibit HIV replication effectively, positioning it as a candidate for further development in antiviral therapies .

Study on Antifungal Effects

Another investigation assessed the antifungal properties of various ent-kaurane compounds. The study found that this compound exhibited notable antifungal activity against clinically relevant strains of Candida species, suggesting its potential role in developing antifungal medications .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism by which 16beta,17-Dihydroxy-ent-kaurane-19-oic acid exerts its effects involves:

Inhibition of HIV replication: The compound acts as an anti-HIV agent by inhibiting the replication of the virus in host cells.

Anticancer activity: It inhibits cancer cell migration by interfering with cellular signaling pathways, potentially involving the cAMP pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ent-Kaurane-19-oic acid

- 16alpha,17-Dihydroxy-ent-kaurane-19-oic acid

- ent-16beta,17-Dihydroxy-19-kauranoic acid

Uniqueness

16beta,17-Dihydroxy-ent-kaurane-19-oic acid is unique due to its specific stereochemistry and biological activities . Its dual hydroxy substitution at positions 16 and 17 distinguishes it from other kaurane diterpenoids, contributing to its potent anti-HIV and anticancer properties .

Biologische Aktivität

Overview

16beta,17-Dihydroxy-ent-kaurane-19-oic acid (CAS: 74365-74-5) is a diterpenoid compound derived from various plant sources, notably Annona squamosa and species of Helianthus . This compound has garnered attention for its diverse biological activities, particularly its anti-HIV and anticancer properties.

Chemical Structure

The compound is characterized by the presence of hydroxyl groups at the 16 and 17 positions of the ent-kaurane skeleton, which plays a crucial role in its biological activity. Its structural formula can be represented as follows:

Anti-HIV Activity

This compound exhibits significant anti-HIV properties. Research indicates that it inhibits HIV replication in H9 lymphocyte cells with an effective concentration (EC50) of approximately 0.8 µg/mL , demonstrating a therapeutic index greater than 5 . The mechanism involves interference with viral replication processes, making it a candidate for further pharmaceutical development.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. Specifically, it has shown inhibitory effects on the migration of MDA-MB-231 breast cancer cells. In vitro assays revealed an IC50 value of 1.96 µM , indicating potent activity against cancer cell migration . Further investigations using wound healing assays and in vivo models confirmed its efficacy in reducing tumor cell mobility.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : The compound disrupts the lifecycle of HIV within host cells.

- Interference with Cell Signaling : It may modulate pathways related to cell migration and proliferation, including the cAMP pathway, which is crucial for cellular signaling in cancer progression .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other related compounds.

| Compound Name | Source Plant | Biological Activity | EC50/IC50 Value |

|---|---|---|---|

| This compound | Annona squamosa | Anti-HIV; Anticancer | EC50: 0.8 µg/mL; IC50: 1.96 µM |

| ent-Kaurane-19-oic acid | Various | Antimicrobial | Not specified |

| ent-16alpha,17-Dihydroxy-ent-kauran-19-oic acid | Annona species | Antidiabetic | Not specified |

Case Studies

- Anti-HIV Study : In a study published in Journal of Natural Products, researchers isolated this compound from Annona squamosa and assessed its impact on HIV replication. The results indicated significant antiviral activity with a low EC50 value .

- Cancer Migration Inhibition : A recent investigation focused on the effects of this compound on breast cancer cell lines. The study demonstrated that treatment with various concentrations (1, 5, and 25 μM) resulted in marked inhibition of cell migration compared to control groups .

Eigenschaften

CAS-Nummer |

74365-74-5 |

|---|---|

Molekularformel |

C20H32O4 |

Molekulargewicht |

336.5 g/mol |

IUPAC-Name |

(1S,4S,5R,9S,10R,13S,14S)-14-hydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H32O4/c1-17-7-3-8-18(2,16(22)23)14(17)6-9-19-10-13(4-5-15(17)19)20(24,11-19)12-21/h13-15,21,24H,3-12H2,1-2H3,(H,22,23)/t13-,14-,15-,17+,18+,19-,20+/m0/s1 |

InChI-Schlüssel |

MRBLTWPEPGRXQN-DKUWUMJMSA-N |

SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)C(=O)O |

Isomerische SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)[C@@](C4)(CO)O)(C)C(=O)O |

Kanonische SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)C(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.